1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine
Description
Properties
IUPAC Name |
1,3,6-trimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-5-4-9-7-6(2)11-12(3)8(7)10-5/h5,9-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPAZKRGGDGVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N(N=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,5-dimethylpyrazole with 1,3-dibromo-2-propanone in the presence of a base such as potassium carbonate can lead to the formation of the desired compound . The reaction typically requires refluxing in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reaction Scheme:
textPyrazole precursor → Nitro reduction → Lactamization → Air oxidation → Final product
Structural and Spectral Characteristics
Key spectral data for 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one (closely related derivative):
| Property | Data |
|---|---|
| IR (KBr) | 3444 cm⁻¹ (N–H), 1644 cm⁻¹ (C=O), 1627 cm⁻¹ (C=N), 1455 cm⁻¹ (C=C) |
| ¹H NMR (CDCl₃) | δ 2.26 (s, C(6)-CH₃), 2.83 (s, C(3)-CH₃), 4.19 (s, N–CH₃), 13.05 (s, N–H) |
| ¹³C NMR (CDCl₃) | δ 11.0 (C–CH₃), 22.7 (C(6)–CH₃), 34.2 (N–CH₃), 158.0 (C=O) |
| Molecular Formula | C₈H₁₀N₄O |
| Molecular Weight | 178.10 g/mol |
Functionalization Reactions
The compound undergoes selective modifications at reactive sites:
N–H Reactivity
The N–H group in the pyrazine ring participates in:
-
Alkylation : Reacts with methyl iodide in basic conditions to form N-methyl derivatives.
-
Acylation : Forms amides upon treatment with acyl chlorides (e.g., acetyl chloride) .
Electrophilic Substitution
The pyrazine ring’s electron-deficient nature allows:
-
Nitration : Nitric acid/sulfuric acid introduces nitro groups at position 7.
-
Halogenation : Chlorination or bromination at position 5 using Cl₂ or Br₂ in acetic acid .
Comparative Reactivity with Analogues
| Feature | 1,3,6-Trimethyl Derivative | 6-Substituted Analogues |
|---|---|---|
| C=O Reactivity | Lactam ring stabilizes structure | Reduced stability in non-methylated forms |
| N–H Acidity | pKa ~10.5 (weaker acid) | pKa ~9.8 (stronger acid) |
| Synthetic Yield | 73% | 60–89% (varies with substituent) |
Scientific Research Applications
Medicinal Chemistry
1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine has been investigated for its pharmacological properties. Studies suggest it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the compound's effect on cancer cell lines. The results indicated that it exhibits cytotoxicity against various cancer types through the induction of apoptosis and inhibition of cell proliferation .
Agriculture
This compound has potential applications in agricultural chemistry as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.
Case Study: Pesticidal Efficacy
Research conducted by agricultural scientists found that formulations containing this compound significantly reduced pest populations in controlled environments. The compound demonstrated a high level of efficacy against common agricultural pests while exhibiting low toxicity to beneficial insects .
Materials Science
The unique structural properties of this pyrazolo compound make it suitable for use in the development of novel materials.
Case Study: Polymer Development
A recent investigation into polymer composites revealed that incorporating this compound improved the thermal stability and mechanical properties of the resulting materials. This advancement suggests potential applications in high-performance materials for various industrial uses .
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their activity and function .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
| Compound Class | Core Structure | Bandgap (eV) | λmax (nm) | Key Applications |
|---|---|---|---|---|
| 1,3,6-Trimethyl-pyrazolo[3,4-b]pyrazine | Pyrazolo-pyrazine | N/A | N/A | Medicinal chemistry |
| Thieno[3,4-b]pyrazine polymers | Thiophene-pyrazine | 0.56–0.73 | 633–716 | Organic photovoltaics |
| Pyrazolo[3,4-b]pyridine (16l) | Pyrazolo-pyridine | N/A | N/A | Antimicrobial agents |
| Pyrido[3,4-b]pyrazine copolymers | Pyrido-pyrazine | ~1.2 | 633 | Conductive polymers |
Table 2: Substituent Effects on Properties
Biological Activity
1,3,6-Trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine (CAS Number: 1375472-98-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₈H₁₄N₄
- Molar Mass : 166.22 g/mol
- Density : 1.31 g/cm³ (predicted)
- Boiling Point : 313.3 °C (predicted)
- pKa : 7.32 (predicted) .
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, pyrazolo[3,4-b]pyrazines have been shown to inhibit key oncogenic pathways:
- BRAF(V600E) and EGFR Inhibition : Compounds in this class have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .
- Synergistic Effects with Chemotherapeutics : Studies involving combinations of pyrazole derivatives with established chemotherapeutics like doxorubicin have shown enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly in the Claudin-low subtype .
Anti-inflammatory and Analgesic Effects
Pyrazole compounds are known for their anti-inflammatory properties:
- Mechanism of Action : They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone .
- Clinical Implications : This activity suggests potential applications in treating inflammatory diseases and conditions where pain management is crucial.
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo[3,4-b]pyrazine derivatives has been explored against various bacterial strains:
- Broad Spectrum Activity : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria including E. coli and S. aureus. One study reported significant inhibitory activity against these pathogens at low MIC values .
- Antifungal Properties : Certain derivatives also displayed antifungal activity against common phytopathogens, indicating their potential use in agricultural applications as well .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[3,4-b]pyrazine derivatives, such as the 1,3,6-trimethyl variant?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from key intermediates. For example:
- Stepwise Functionalization : Begin with a pyrazolo[3,4-b]pyrazine core (e.g., 6-amino-3-methyl-1-phenyl derivatives) and introduce substituents via condensation or nucleophilic substitution. Hydrazide formation and cyclization are critical steps for derivatives like N-arylidene carbohydrazides .
- Condensation Reactions : Use TFA-catalyzed reactions between pyrazole amines (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) and acrylate esters under reflux conditions to form fused pyrazolo-pyridine/pyrazine systems .
- Key Reagents : Ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate and carbonyldiimidazole (CDI) are effective for activating intermediates .
Q. Which spectroscopic and analytical techniques are essential for characterizing 1,3,6-trimethyl-pyrazolo[3,4-b]pyrazine derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring hydrogen environments. For example, methyl groups at positions 1, 3, and 6 show distinct splitting patterns in ¹H NMR .
- FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in hydrazide derivatives) .
- UV-Vis Spectroscopy : Assesses π-conjugation in heterocyclic systems, with absorption maxima typically between 250–300 nm .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during the synthesis of 1,3,6-trimethyl-pyrazolo[3,4-b]pyrazine derivatives?
- Methodological Answer :
- Solvent and Catalyst Optimization : Toluene with TFA catalysis improves cyclization efficiency, while DMF enhances solubility for CDI-mediated couplings .
- Temperature Control : Reflux conditions (100–120°C) are critical for completing multi-step reactions, as seen in the synthesis of triazolo-pyrazinones .
- Purification Strategies : Recrystallization from i-propanol/DMFA mixtures (10:20 v/v) removes byproducts, achieving ≥95% purity .
Q. How can computational methods resolve structural ambiguities or contradictions in spectral data?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic structures and optimizes geometries for comparison with experimental NMR/IR data. For example, DFT calculations validated tautomeric equilibria in pyranopyrazole derivatives .
- Molecular Docking : Screens binding affinities of methylated derivatives to biological targets (e.g., antimicrobial enzymes), guiding SAR studies .
Q. What strategies address discrepancies in biological activity data across structurally similar derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial activity by improving membrane permeability, while bulky alkyl groups reduce efficacy .
- Assay Standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and control compounds (streptomycin/clotrimazole) to minimize variability .
Q. How can solubility and bioavailability be enhanced for in vivo studies of these derivatives?
- Methodological Answer :
- Salt Formation : Convert carboxylic acid derivatives (e.g., pyrazolo[3,4-b]pyrazine-7-carboxylic acid) into sodium or potassium salts via neutralization with inorganic bases .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl esters) that metabolize in vivo to active forms .
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic and spectroscopic data for methylated pyrazolo[3,4-b]pyrazine derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolves tautomeric forms and confirms methyl group orientations. For example, crystal structures of 5-(imidazol-2-yl) derivatives revealed planar pyrazine rings with methyl groups in axial positions .
- Cross-Validation : Compare experimental NMR chemical shifts with DFT-predicted values to identify misassignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
